ethyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is an organic compound that belongs to the class of chromene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method is the one-pot, three-component reaction, which includes the condensation of 5,5-dimethylcyclohexane-1,3-dione, ethyl 2-cyanoacetate, and an appropriate aldehyde in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60–65°C . This method offers high yields and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and recyclable catalysts, such as nickel ferrite magnetic nanoparticles, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be compared with other chromene derivatives such as:
2H/4H-Chromenes: These compounds exhibit similar biological activities but may differ in their specific molecular targets and potency.
Isochromenes: Structurally similar but with different substitution patterns, leading to variations in their chemical and biological properties.
The uniqueness of ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO5/c1-4-26-21(25)14-5-7-15(8-6-14)22-20(24)18-11-16(23)19-13(3)9-12(2)10-17(19)27-18/h5-11H,4H2,1-3H3,(H,22,24) |
InChI Key |
LZYMLRJYXCVICV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C |
Origin of Product |
United States |
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